molecular formula C16H12O4 B1214074 Digitolutein CAS No. 477-86-1

Digitolutein

Cat. No.: B1214074
CAS No.: 477-86-1
M. Wt: 268.26 g/mol
InChI Key: WCRMDMYSQWZTSF-UHFFFAOYSA-N
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Description

Digitolutein is a natural product that can be isolated from the stem bark and roots of Morinda lucida Benth. It is known for its antimalarial properties and has been studied for its potential use in treating infections caused by Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Digitolutein can be extracted from the air-dried plant material of Capparis himalayensis. The process involves powdering the plant material and extracting it twice with 95% ethanol and 50% ethanol, respectively. The alcoholic extracts are then concentrated under reduced pressure and sequentially extracted with petroleum ether, chloroform, ethyl acetate, and n-butanol .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction methods. Further research and development are needed to establish efficient industrial production processes.

Chemical Reactions Analysis

Types of Reactions

Digitolutein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Digitolutein exerts its effects by inhibiting the growth of Plasmodium falciparum. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interferes with the parasite’s metabolic processes, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Digitolutein

This compound is unique due to its specific antimalarial activity, which distinguishes it from other similar compounds primarily used for cardiac conditions. Its ability to inhibit Plasmodium falciparum makes it a valuable compound for research in infectious diseases .

Properties

IUPAC Name

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMDMYSQWZTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197255
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-86-1
Record name 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitolutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digitolutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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